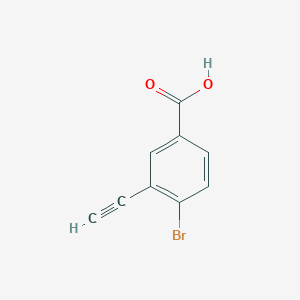

4-Bromo-3-ethynylbenzoic acid

Description

Contextualization within the Halogenated Ethynylbenzoic Acid Class

4-Bromo-3-ethynylbenzoic acid belongs to the broader class of halogenated ethynylbenzoic acids. These compounds are characterized by the presence of a halogen atom (such as fluorine, chlorine, bromine, or iodine), an ethynyl (B1212043) group, and a benzoic acid moiety on an aromatic ring. science.gov The specific nature and position of the halogen and ethynyl groups significantly influence the electronic properties and reactivity of the molecule. numberanalytics.com For instance, the bromine atom in this compound acts as a leaving group in various cross-coupling reactions, while the ethynyl group can participate in cycloadditions and other transformations. acs.orggelest.comsolubilityofthings.com The carboxylic acid group provides a handle for forming amides, esters, and other derivatives. numberanalytics.comnumberanalytics.com

Other examples within this class include compounds like 3-Bromo-5-ethynylbenzoic acid and 4-Ethynylbenzoic acid. bldpharm.comchemscene.com The study of these related structures provides a comparative framework for understanding the unique properties and potential applications of this compound.

Historical Perspectives on Related Aryl Halides and Terminal Alkynes in Chemical Synthesis

The development of synthetic methodologies involving aryl halides and terminal alkynes has been pivotal in the advancement of organic chemistry. Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, were initially recognized for their relative inertness compared to alkyl halides. wikipedia.orgfiveable.me However, the discovery of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, revolutionized their use, transforming them into essential precursors for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.mersc.orgacs.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. enamine.net

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, have a rich history dating back to the 19th-century discovery of acetylene. wiley-vch.denumberanalytics.com Their utility in synthesis stems from the acidity of the terminal proton, which allows for the formation of metal acetylides, and the high reactivity of the triple bond. solubilityofthings.comnumberanalytics.com These characteristics enable a wide array of transformations, including alkylation, coupling reactions, and cycloadditions, making them indispensable building blocks for complex molecule construction. fiveable.me

Fundamental Reactivity Patterns Derived from Aromatic Carboxylic Acids, Aryl Bromides, and Ethynyl Moieties

The chemical behavior of this compound is a composite of the reactivities of its three functional groups: the aromatic carboxylic acid, the aryl bromide, and the ethynyl group.

Aromatic Carboxylic Acids: The carboxylic acid group (-COOH) attached to the aromatic ring is acidic and can undergo typical reactions such as esterification with alcohols, and amidation with amines. numberanalytics.comnumberanalytics.com It is a deactivating, meta-directing group for electrophilic aromatic substitution, meaning it makes the aromatic ring less reactive towards electrophiles and directs incoming substituents to the position meta to itself. britannica.comvedantu.com

Aryl Bromides: The bromine atom on the aromatic ring is a key site for reactivity. It can be substituted by various nucleophiles under specific conditions. More importantly, the carbon-bromine bond readily participates in a variety of palladium-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of a wide range of substituents at this position, making it a versatile handle for molecular elaboration. gelest.com

Ethynyl Group: The terminal ethynyl group (–C≡CH) is a highly versatile functional group. ontosight.ai The acidic proton on the terminal alkyne can be removed by a strong base to form a nucleophilic acetylide, which can then react with various electrophiles. solubilityofthings.com The triple bond itself can undergo a multitude of reactions, including hydrogenation to form alkenes or alkanes, hydration to form ketones, and various cycloaddition reactions. fiveable.mepearson.com The ethynyl group is known to have an electron-withdrawing inductive effect and a possible electron-releasing resonance effect. rsc.org

Significance in Advanced Chemical Research

The trifunctional nature of this compound makes it a significant compound in advanced chemical research, particularly in the fields of medicinal chemistry and materials science. Its ability to undergo sequential and selective reactions at its three functional groups allows for the construction of complex and diverse molecular architectures.

In medicinal chemistry, this compound serves as a scaffold for the synthesis of novel therapeutic agents. For instance, related ethynylbenzoic acid derivatives have been investigated as potential retinoid-X-receptor (RXR) selective agonists. mdpi.com The ability to modify the molecule at the bromine, ethynyl, and carboxylic acid positions provides a powerful tool for structure-activity relationship (SAR) studies, aiming to optimize the potency and selectivity of drug candidates.

In materials science, the rigid, linear nature of the ethynyl group makes this compound and its derivatives attractive building blocks for the creation of novel polymers and functional materials. The ethynyl group can be used in polymerization reactions or to create extended conjugated systems with interesting electronic and photophysical properties. For example, related ethynylbenzoic acids have been used to prepare zinc porphyrins for potential use in dye-sensitized solar cells. lookchem.com

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2149598-34-3 |

| Molecular Formula | C9H5BrO2 |

| Molecular Weight | 225.04 g/mol |

Data sourced from multiple chemical suppliers. sigmaaldrich.comsynquestlabs.com

Interactive Data Table: Comparison of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C9H5BrO2 | 225.04 | -Br, -C≡CH, -COOH |

| 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | 215.04 | -Br, -CH3, -COOH |

| 4-Ethynylbenzoic acid | C9H6O2 | 146.14 | -C≡CH, -COOH |

| 3-Ethynylbenzoic acid | C9H6O2 | 146.14 | -C≡CH, -COOH |

| 2-Ethynylbenzoic acid | C9H6O2 | 146.14 | -C≡CH, -COOH |

Data compiled from PubChem and other chemical databases. nih.govnih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrO2 |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

4-bromo-3-ethynylbenzoic acid |

InChI |

InChI=1S/C9H5BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12) |

InChI Key |

LVOONLIEWFMYRH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Bromo 3 Ethynylbenzoic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-bromo-3-ethynylbenzoic acid suggests that the most logical approach involves the disconnection of the ethynyl (B1212043) group, leading back to a 3-halo-4-bromobenzoic acid derivative. This precursor can then be further simplified by disconnecting the ortho-bromo group, leading back to a substituted benzoic acid. This strategy hinges on the effective implementation of palladium-catalyzed cross-coupling reactions for the introduction of the ethynyl moiety and regioselective bromination.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound necessitates the careful construction of a suitably functionalized benzoic acid precursor. This involves strategic ortho-bromo functionalization and the subsequent introduction of the ethynyl group.

Strategies for Ortho-Bromo Functionalization of Benzoic Acid Derivatives

The regioselective introduction of a bromine atom at the position ortho to the carboxylic acid group on a benzoic acid ring is a critical step. Direct bromination of benzoic acid itself is challenging due to the meta-directing nature of the carboxyl group. Therefore, alternative strategies are often employed. One such strategy involves the use of a directing group to facilitate ortho-halogenation.

Another approach involves starting with a pre-functionalized benzene (B151609) ring where the desired substitution pattern is already established. For instance, starting with a compound like 4-bromo-3-methylbenzoic acid allows for subsequent modification of the methyl group to an ethynyl group.

Introduction of the Ethynyl Moiety via Palladium-Catalyzed Coupling Reactions

The Sonogashira cross-coupling reaction is a cornerstone for introducing the ethynyl group onto the aromatic ring. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org

In the context of synthesizing this compound, a common precursor would be a di-halogenated benzoic acid derivative, such as methyl 3,4-dibromobenzoate. The Sonogashira coupling can then be performed with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), to selectively displace one of the halogen atoms. The choice of halogen at the 3-position is crucial, with iodides generally showing higher reactivity than bromides. researchgate.net

A typical procedure involves reacting the aryl halide with TMSA in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt (e.g., CuI) in a suitable solvent like THF or DMF at elevated temperatures. Following the coupling reaction, the trimethylsilyl (B98337) protecting group is removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the terminal alkyne. researchgate.net

Recent advancements have also explored decarbonylative Sonogashira cross-coupling reactions, which utilize carboxylic acids directly as coupling partners. nih.govorganic-chemistry.org This method involves the in situ activation of the carboxylic acid to a mixed anhydride, followed by decarbonylation using a palladium catalyst to generate an aryl-palladium intermediate that then couples with the alkyne. nih.govorganic-chemistry.org

Carboxylic Acid Functional Group Interconversions and Protection/Deprotection Methodologies

The carboxylic acid functionality often requires protection during the Sonogashira coupling to prevent side reactions. Esterification, typically to a methyl or ethyl ester, is a common protection strategy. researchgate.net This can be achieved through standard methods like Fischer esterification. After the introduction of the ethynyl group, the ester is hydrolyzed back to the carboxylic acid, usually under basic conditions using reagents like lithium hydroxide (B78521) or potassium hydroxide, followed by acidification. umich.edu

However, protecting-group-free synthesis strategies have also been developed. These methods often employ specific reaction conditions, such as using a water-soluble phosphine (B1218219) ligand like TPPTS with a palladium acetate (B1210297) catalyst and a base like potassium carbonate in water, which allows the direct coupling of halogenated aromatic acids with terminal alkynes. umich.eduresearchgate.net This approach offers a more atom-economical and environmentally friendly alternative by avoiding the additional steps of protection and deprotection. umich.eduresearchgate.net

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the Sonogashira coupling is highly dependent on the optimization of reaction parameters, including the choice of catalyst, ligands, base, and solvent.

Ligand Design and Catalyst Selection for Cross-Coupling Reactions

The choice of palladium catalyst and its associated ligands is critical for a successful Sonogashira coupling. Commonly used palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. libretexts.orgmdpi.com The ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity.

For instance, bulky and electron-rich phosphine ligands can enhance the efficiency of the coupling reaction. libretexts.org Bidentate ligands such as dppf, dppp, and Xantphos have also been successfully employed, with their effectiveness often depending on their bite angle and basicity. nih.govrsc.org N-heterocyclic carbenes (NHCs) have emerged as effective alternatives to phosphine ligands, demonstrating high catalytic activity. libretexts.org

In some cases, phosphine-free catalyst systems have been developed, utilizing ligands like hydrazones. acs.org The development of copper-free Sonogashira reactions is also an active area of research, driven by the desire to avoid issues associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.orgnih.gov These copper-free systems often rely on carefully designed palladium catalysts and specific reaction conditions. nih.gov

Below is a table summarizing various catalytic systems used in Sonogashira coupling reactions:

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N/Pyridine | - | 70-80 | 95 (for a similar compound) | |

| Pd(OAc)₂ | TPPTS | CuI | K₂CO₃ | Water | - | Good to Excellent | researchgate.net |

| Pd(OAc)₂ | Xantphos | - | DMAP | Dioxane | 160 | - | nih.govorganic-chemistry.org |

| PdCl₂(MeCN)₂ | Hydrazone | CuI | K₃PO₄ | DMF | 80 | Good | acs.org |

Solvent Effects and Reaction Parameter Optimization

The Sonogashira coupling reaction, a cornerstone for the synthesis of this compound and its analogs, is profoundly influenced by the choice of solvent and other reaction parameters. numberanalytics.comwikipedia.orglibretexts.org The solvent plays a critical role in solubilizing reactants, stabilizing catalytic intermediates, and influencing reaction rates and selectivity. numberanalytics.com Common solvents for Sonogashira couplings include polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as amines like triethylamine (B128534) (which often doubles as the base) and non-polar solvents like toluene. numberanalytics.comacs.org

Optimization studies on related substituted aryl bromides highlight key trends. For instance, in the copper-free Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene, a screening of solvents including acetonitrile (B52724) (MeCN), 1,4-dioxane, toluene, and DMF was conducted. DMF was identified as the optimal solvent, leading to the highest conversion rates at 100 °C. researchgate.net Reducing the temperature to 25 °C or 50 °C significantly decreased the reaction conversion, indicating that temperature is a critical parameter to optimize for achieving efficient coupling with less reactive substrates. researchgate.net

Catalyst systems, typically comprising a palladium source and a phosphine ligand, are central to the reaction's success. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often improving reaction efficiency by promoting the formation of the active catalytic species and preventing catalyst deactivation. libretexts.orgnumberanalytics.com In the aforementioned pyrazole (B372694) study, the XPhos ligand, when paired with Pd(OAc)₂, gave the best results. researchgate.net For other systems, different ligands and palladium sources, such as Pd(PPh₃)₂Cl₂/CuI, have been shown to be effective, particularly in minimizing side reactions like the homocoupling of alkynes. Copper-free conditions are often explored to simplify purification and avoid potential toxicity, with specialized palladium precatalysts being developed for room-temperature reactions. acs.org

The base is another key parameter. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃, or organic amine bases such as triethylamine and diisopropylethylamine, are commonly used to neutralize the HX generated during the reaction and to facilitate the formation of the copper(I) acetylide intermediate in traditional Sonogashira reactions. acs.orgorganic-chemistry.org

The following table summarizes optimization results from various Sonogashira coupling reactions on substrates analogous to the precursors of this compound, illustrating the impact of different parameters.

| Aryl Halide Substrate | Catalyst System | Solvent | Base | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Pd(OAc)₂ / XPhos | DMF | Et₃N | 100 | DMF was the optimal solvent; lower temperatures (25-50°C) significantly reduced conversion. | researchgate.net |

| 4-Iodotoluene | PdCl₂(MeCN)₂ / Ligand 2a | DMF | K₃PO₄ | 80 | DMF was superior to other solvents like toluene, and K₃PO₄ was the most effective base. | acs.org |

| Aryl Bromides (General) | [DTBNpP]Pd(crotyl)Cl | DMSO | TMP | rt - 100 | Copper-free reaction at room temperature is effective; catalyst load can be decreased at higher temperatures. | acs.org |

| Iodobenzene | Pd-Schiff Base Complex | Isopropanol | K₂CO₃ | rt | Isopropanol was found to be an effective solvent for this room-temperature, copper-free coupling. | rsc.org |

| p-Bromomethyl benzoate | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine/Pyridine | - | 70-80 | A triethylamine/pyridine mixture enhances reaction rates by stabilizing palladium intermediates. |

Control of Regioselectivity and Chemoselectivity

The synthesis of this compound requires precise control over both regioselectivity (where the ethynyl group attaches) and chemoselectivity (differentiating between reactive sites).

Regioselectivity is typically established before the ethynylation step through the synthesis of a specifically substituted precursor. A common strategy involves starting with 4-bromobenzoic acid and introducing a substituent at the 3-position that can later be removed or is inert, or by starting with a molecule where the desired substitution pattern is already present. For example, the synthesis can proceed from 4-bromo-3-nitrobenzoic acid. researchgate.net In this precursor, the positions for the bromo, nitro, and carboxylic acid groups are fixed. The subsequent Sonogashira coupling reaction to introduce the ethynyl group occurs at a position dictated by the available reactive sites. Another precursor, 3-amino-4-bromobenzoic acid, also has a defined substitution pattern that directs the incoming ethynyl group. researchgate.net

In cases where a molecule possesses multiple different halogen atoms, the inherent reactivity differences can be exploited to control regioselectivity. The reactivity order for halides in Sonogashira coupling is I > Br > Cl > F. For a substrate containing both a bromo and an iodo group, the coupling will preferentially occur at the carbon-iodine bond. libretexts.org If a substrate has two identical halides, the reaction tends to occur at the most electrophilic position. libretexts.org

Chemoselectivity is a critical consideration, particularly in avoiding the undesired homocoupling of the terminal alkyne (Glaser coupling), which leads to diynes as a byproduct. This side reaction is often promoted by the copper co-catalyst under aerobic conditions. Careful control of reaction conditions, such as maintaining an inert atmosphere (e.g., argon or nitrogen), is crucial. organic-chemistry.org The choice of catalyst can also influence chemoselectivity; for instance, using Pd(PPh₃)₂Cl₂/CuI is reported to be superior to Pd(OAc)₂ in minimizing homocoupling. The development of copper-free Sonogashira protocols is another effective strategy to circumvent this issue entirely. acs.org

Furthermore, the reaction must be selective for the C-Br bond over potential reactions with other functional groups present in the molecule, such as the carboxylic acid. While the carboxylic acid group is generally stable under Sonogashira conditions, protecting it as an ester (e.g., a methyl or ethyl ester) is a common strategy. This prevents potential side reactions and can improve solubility in organic solvents. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid.

Scalable Synthetic Approaches for Specialized Chemical Applications

Transitioning a synthetic route from a laboratory scale to a larger, more practical scale for specialized applications, such as in materials science or as a pharmaceutical intermediate, presents significant challenges. For this compound, a scalable synthesis must be robust, cost-effective, and yield a product of high purity.

The Sonogashira coupling, while powerful, involves expensive palladium catalysts and ligands. On a large scale, minimizing the catalyst loading without sacrificing yield or reaction time is a key goal for economic viability. numberanalytics.com Research into highly active catalyst systems that are efficient at low concentrations (ppm levels) is an active area. organic-chemistry.org One study demonstrated that for a copper-free Sonogashira reaction, increasing the temperature from room temperature to 60°C or 100°C allowed the catalyst loading to be reduced from 2.5 mol% to 0.5 mol% while still achieving high yields in a short time. acs.org

Purification is another major hurdle in scalable synthesis. Removing residual palladium from the final product is often a stringent requirement, especially for materials used in electronic or pharmaceutical applications where metal impurities can be detrimental. A study by Pfizer on a multi-kilogram scale-up of a Sonogashira reaction highlighted the use of specialized technologies like E-PAK activated carbon cartridges for the efficient removal of palladium and copper residues from the reaction mixture. silicycle.com This method provides a streamlined, scalable alternative to traditional column chromatography.

The table below outlines key considerations and strategies for scaling up the synthesis of ethynyl-substituted benzoic acids.

| Challenge | Strategy | Example/Rationale | Reference |

|---|---|---|---|

| Catalyst Cost | Use of highly active catalysts at low loading; explore copper-free systems to reduce complexity and cost. | Increasing temperature can allow for a reduction in catalyst loading from mol% to sub-mol% levels. | acs.org |

| Purification | Develop non-chromatographic purification methods, such as crystallization or scavenger resins/cartridges. | E-PAK activated carbon technology effectively removes Pd/Cu residues on a kilogram scale. | silicycle.com |

| Process Robustness | Optimize reaction parameters (temperature, concentration, reaction time) to ensure consistent yield and purity profile across batches. | A patented method for a related compound yields 95% pure product on a 200g scale. | |

| Byproduct Formation | Maintain strict inert atmosphere to prevent alkyne homocoupling; utilize copper-free conditions where possible. | Catalyst choice (e.g., Pd(PPh₃)₂Cl₂/CuI) can suppress the formation of homocoupling byproducts. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 4-Bromo-3-ethynylbenzoic acid is predicted to exhibit four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The solvent used for analysis, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), can influence the precise chemical shifts, particularly for the acidic proton.

The expected signals are:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically in the range of 10.0-13.0 ppm. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding. In related 2-alkynylbenzoic acids, this proton signal has been observed around 11.0-11.7 ppm. rsc.org

Aromatic Protons (-C₆H₃): The three protons on the benzene (B151609) ring are in different chemical environments and will show a complex splitting pattern. Based on the substitution pattern (carboxyl at C1, ethynyl (B1212043) at C3, bromo at C4), we would expect:

A doublet for the proton at C2 (ortho to the carboxyl group).

A doublet of doublets for the proton at C6 (meta to the carboxyl group and ortho to the bromine).

A doublet for the proton at C5 (ortho to the carboxyl group and meta to the bromine). The aromatic region for substituted benzoic acids typically spans 7.0-8.5 ppm. docbrown.info For example, in 4-bromobenzoic acid, the aromatic protons appear as two doublets around 7.6 ppm and 7.8 ppm. The presence of the electron-withdrawing ethynyl group would further influence these shifts.

Ethynyl Proton (-C≡CH): The terminal alkyne proton is expected to appear as a sharp singlet. Its chemical shift is typically found in the range of 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: Data is predicted based on analogous structures; actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet (dd, d, d) |

| Ethynyl (-C≡CH) | 3.0 - 3.5 | Singlet |

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts provide critical information about the electronic environment of each carbon.

The expected resonance assignments are:

Carboxyl Carbon (-COOH): This carbon is significantly deshielded and appears in the 165-175 ppm region. For similar 2-alkynylbenzoic acids, this peak is observed around 171-172 ppm. rsc.org

Aromatic Carbons (-C₆H₃): The six aromatic carbons will have distinct signals in the range of 120-140 ppm.

The carbon attached to the bromine (C4) will be influenced by the halogen's electronegativity and heavy atom effect.

The carbon bearing the carboxylic acid group (C1) and the ethynyl group (C3) will also have characteristic shifts.

The remaining three carbons (C2, C5, C6) will appear in the typical aromatic region.

Alkynyl Carbons (-C≡CH): The two carbons of the triple bond typically resonate between 70 and 95 ppm. The terminal, proton-bearing carbon (≡CH) will appear at a slightly lower chemical shift than the internal carbon attached to the aromatic ring (-C≡). In related structures, these carbons appear around 80-95 ppm. rsc.org

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound (Note: Data is predicted based on analogous structures; actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic (Ar-C ) | 120 - 140 |

| Alkynyl (-C ≡C H) | 70 - 95 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity between the adjacent protons on the aromatic ring, helping to decipher their exact positions (H2, H5, H6) based on their coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each aromatic carbon signal to its attached proton and to assign the terminal alkynyl carbon to the ethynyl proton.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides essential information about the functional groups present in a molecule by probing their characteristic bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. Carboxylic acids often form hydrogen-bonded dimers in the solid state, which influences the appearance of the hydroxyl and carbonyl stretching bands. ucl.ac.uk

Table 3: Characteristic IR Vibrational Frequencies for this compound (Note: Frequencies are based on typical ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad |

| Ethynyl | ≡C-H stretch | ~3300 | Sharp, Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Ethynyl | C≡C stretch | 2100 - 2140 | Weak to Medium |

| Carboxylic Acid | C=O stretch (dimer) | 1680 - 1710 | Strong |

| Aromatic | C=C ring stretch | 1450 - 1600 | Medium |

| Aryl Bromide | C-Br stretch | 500 - 600 | Medium to Strong |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to vibrations of non-polar or symmetric bonds. For this compound, Raman spectroscopy would be highly effective for observing the vibrations of the carbon-carbon triple bond and the aromatic ring system.

Ethynyl (C≡C) Stretch: The carbon-carbon triple bond stretch, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the range of 2100-2140 cm⁻¹. This provides clear evidence for the alkyne functionality.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often found near 1000 cm⁻¹, is usually strong in the Raman spectrum. Other C=C stretching modes within the aromatic ring also produce characteristic signals between 1300 and 1600 cm⁻¹. researchgate.net The substitution pattern influences the exact frequencies and intensities of these modes.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules through fragmentation analysis. For this compound, high-resolution mass spectrometry and detailed fragmentation studies would be critical.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Oxygen | ¹⁶O | 15.994915 |

| Bromine | ⁷⁹Br | 78.918338 |

| Bromine | ⁸¹Br | 80.916291 |

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and its fragments containing bromine. The molecular ion region would show two peaks of approximately equal intensity separated by two mass-to-charge ratio (m/z) units.

Table 2: Calculated Exact Masses for the Molecular Ion of this compound

| Molecular Ion | Calculated Exact Mass (Da) |

| [C₉H₅⁷⁹BrO₂]⁺ | 223.94966 |

| [C₉H₅⁸¹BrO₂]⁺ | 225.94761 |

An experimental HRMS measurement confirming these exact masses would provide strong evidence for the elemental formula C₉H₅BrO₂.

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. While specific experimental fragmentation data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of benzoic acids and halogenated aromatic compounds.

A primary fragmentation event for benzoic acids is often the loss of the hydroxyl radical (•OH) from the carboxylic acid group, leading to the formation of a stable acylium ion. Another common fragmentation is the loss of the entire carboxyl group (•COOH).

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Description of Loss | Predicted m/z (for ⁷⁹Br/⁸¹Br) |

| [C₉H₄BrO]⁺ | Loss of •OH | 206.9417 / 208.9397 |

| [C₈H₄Br]⁺ | Loss of •COOH | 178.9491 / 180.9471 |

| [C₆H₄Br]⁺ | Loss of C₂H and CO from the acylium ion | 154.9556 / 156.9536 |

The analysis of these and other potential fragments would allow for a comprehensive structural confirmation.

X-ray Diffraction Studies

X-ray diffraction techniques provide the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Crystallography for Absolute Structure Determination

To date, a single crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, if suitable single crystals could be grown, this technique would provide an unambiguous determination of its molecular structure. The resulting data would confirm the substitution pattern on the benzene ring and provide precise measurements of all bond lengths and angles.

Crystal Packing Analysis and Intermolecular Interactions

In the absence of experimental data, we can hypothesize about the crystal packing and intermolecular interactions based on the functional groups present in this compound. The carboxylic acid group is a strong hydrogen bond donor and acceptor and would be expected to form robust hydrogen-bonded dimers, a common motif in the crystal structures of benzoic acids.

Reactivity and Transformational Chemistry of 4 Bromo 3 Ethynylbenzoic Acid

Chemical Transformations Involving the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a high-energy functional group that readily participates in a variety of addition and coupling reactions. Its linear geometry and the presence of two π-bonds make it a hub for chemical derivatization.

The terminal ethynyl group of 4-bromo-3-ethynylbenzoic acid is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. nih.gov The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgyoutube.com

This reaction facilitates the covalent linkage of the alkyne-containing benzoic acid derivative with a molecule bearing an azide (B81097) functional group to form a stable 1,2,3-triazole ring. nih.govlibretexts.org The CuAAC reaction is known for its exceptional reliability, specificity, and biocompatibility. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds under mild conditions, often in aqueous solvents, and exclusively yields the 1,4-disubstituted triazole regioisomer. nih.govwikipedia.org This high regioselectivity is a key advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. acs.org The formation of the triazole ring from this compound and an organic azide (R-N₃) provides a powerful method for linking this aromatic core to various other molecules, including biomolecules, polymers, and fluorescent dyes.

Table 1: Representative Conditions for CuAAC Reaction

| Parameter | Condition |

| Catalyst | Cu(I) source, e.g., CuSO₄/Sodium Ascorbate, CuI |

| Solvent System | t-BuOH/H₂O, THF/H₂O, DMF |

| Temperature | Room Temperature |

| Reactants | This compound, Organic Azide (R-N₃) |

| Product | 4-Bromo-3-(1-(R)-1H-1,2,3-triazol-4-yl)benzoic acid |

The alkyne group can undergo several classic addition reactions to yield a variety of functionalized products.

Hydration: In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst (such as HgSO₄), the terminal alkyne of this compound can undergo hydration. nih.govorganic-chemistry.org The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an unstable enol intermediate. rsc.orgwikipedia.org This enol rapidly tautomerizes to the more stable keto form, yielding 4-bromo-3-acetylbenzoic acid. nih.govorganic-chemistry.org

Hydrogenation: The triple bond can be partially or fully reduced through hydrogenation.

Complete Reduction: Catalytic hydrogenation using catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) results in the addition of two equivalents of hydrogen gas (H₂) to form the corresponding alkane, 4-bromo-3-ethylbenzoic acid. mdpi.comresearchgate.net

Partial Reduction (cis-Alkene): To obtain the cis-alkene (4-bromo-3-vinylbenzoic acid), a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), is employed. This deactivates the catalyst sufficiently to stop the reduction at the alkene stage. wikipedia.org

Partial Reduction (trans-Alkene): The trans-alkene can be formed via a dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. researchgate.netwikipedia.org

Halogenation: The ethynyl group reacts readily with halogens such as chlorine (Cl₂) or bromine (Br₂). The reaction typically involves the addition of one or two equivalents of the halogen across the triple bond. researchgate.net Addition of one equivalent can lead to a mixture of (E)- and (Z)-dihaloalkenes, while the addition of two equivalents results in the formation of a tetrahaloalkane derivative at the 3-position of the benzoic acid ring.

The terminal C-H bond of the ethynyl group is acidic and can be deprotonated to form a metal acetylide, which then acts as a potent nucleophile in various palladium-catalyzed cross-coupling reactions.

A prime example is the Sonogashira coupling , which forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In this context, this compound serves as the alkyne component. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgrsc.org This transformation is highly valuable for synthesizing unsymmetrical diarylalkynes and other conjugated systems. organic-chemistry.org

While less common than C-C bond formation, methods for palladium-catalyzed C-N and C-O bond formation at terminal alkynes (ynamide and ynol ether synthesis, respectively) have been developed. These reactions typically involve coupling the alkyne with nitrogen or oxygen nucleophiles in the presence of a palladium catalyst and an oxidant. These methods would allow for the direct connection of amine or alcohol moieties to the ethynyl carbon of this compound.

Chemical Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for a wide array of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide of this compound is an excellent electrophile for numerous palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the modular construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. researchgate.netrsc.org Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 3-ethynyl-biphenyl-4-carboxylic acid derivative.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new C-C bond at the site of the bromine atom, resulting in the formation of a substituted alkene. youtube.combeilstein-journals.orgmdpi.com For example, reacting this compound with styrene (B11656) would produce 3-ethynyl-4-styrylbenzoic acid.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. organic-chemistry.orgwikipedia.org Negishi couplings are known for the high reactivity of the organozinc species and their tolerance for a broad scope of substrates. nih.govresearchgate.net

Stille Coupling: The Stille reaction employs an organotin compound (organostannane) to couple with the aryl bromide. organic-chemistry.orgwikipedia.org While effective, the toxicity of the tin reagents is a significant drawback. nih.govlibretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Site

| Reaction Name | Coupling Partner | Catalyst System | Typical Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(0) catalyst + Base | 4-R-3-ethynylbenzoic acid (R = Aryl, Vinyl, Alkyl) |

| Heck | Alkene (e.g., R'-CH=CH₂) | Pd(0) catalyst + Base | 4-(R'-CH=CH)-3-ethynylbenzoic acid |

| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | 4-R-3-ethynylbenzoic acid (R = Aryl, Vinyl, Alkyl, etc.) |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | 4-R-3-ethynylbenzoic acid (R = Aryl, Vinyl, Alkyl, etc.) |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group. chemistrysteps.com These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comchemistrysteps.comnih.gov

In the case of this compound, the carboxylic acid and ethynyl groups are both electron-withdrawing. However, they are positioned meta and ortho, respectively, to the bromine atom. While the ortho ethynyl group can provide some activation, the lack of a strong para-EWG means that SNAr reactions on this substrate would likely require harsh conditions (high temperatures, strong nucleophiles) and may be less efficient compared to substrates with optimal ortho/para activation. youtube.com Alternative pathways, such as those involving benzyne (B1209423) intermediates under very strong basic conditions, could also be considered but are generally less common than the palladium-catalyzed methods for functionalizing aryl bromides. chemistrysteps.com

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The bromine atom in this compound provides a reactive site for the formation of various organometallic reagents. These reagents are pivotal in synthetic organic chemistry for the creation of new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an appropriate ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can lead to the formation of the corresponding Grignard reagent, (4-carboxy-2-ethynylphenyl)magnesium bromide. adichemistry.comwikipedia.org The formation of Grignard reagents involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. adichemistry.commiracosta.edu The magnesium metal surface often requires activation to initiate the reaction, which can be achieved by methods such as using iodine, 1,2-dibromoethane, or sonication. wikipedia.orgmnstate.edu

Organolithium Compounds: Alternatively, organolithium reagents can be prepared from this compound. A common method is the halogen-metal exchange reaction, where the bromo-substituted aromatic compound reacts with an organolithium species, typically n-butyllithium, at low temperatures in an inert solvent. researchgate.net This reaction is generally faster for iodoarenes compared to bromoarenes. researchgate.net The resulting aryllithium compound is a potent nucleophile and can be used in a variety of subsequent reactions.

Chemical Transformations Involving the Carboxylic Acid Group

The carboxylic acid functional group in this compound is a versatile moiety that can undergo a range of chemical transformations, allowing for the synthesis of diverse derivatives.

Esterification and Amidation Reactions for Derivatization

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. This reaction is a fundamental transformation for protecting the carboxylic acid group or for modifying the compound's physical and chemical properties.

Amidation: Reaction of the carboxylic acid with an amine, often in the presence of a coupling agent, yields the corresponding amide. This transformation is significant in the synthesis of compounds with potential biological activity.

Reduction to Corresponding Alcohols and Further Functionalization

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzyl (B1604629) alcohol derivative opens up further avenues for functionalization, such as oxidation to the corresponding aldehyde or conversion to other functional groups.

Role as a Hydrogen Bond Donor in Chemical Reactions

The carboxylic acid group of this compound can act as a hydrogen bond donor. This property can influence the compound's crystal packing in the solid state and its behavior in solution, potentially affecting reaction rates and selectivity in various chemical processes.

Selective Functionalization and Orthogonal Reactivity Studies

The presence of three distinct functional groups—the bromine atom, the ethynyl group, and the carboxylic acid—on the benzene (B151609) ring of this compound makes it an excellent substrate for studies on selective functionalization and orthogonal reactivity. The differential reactivity of these groups allows for a stepwise and controlled modification of the molecule.

For instance, the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ethynyl group can participate in reactions like click chemistry, cycloadditions, and metal-catalyzed couplings. The carboxylic acid group can undergo the transformations mentioned previously.

By carefully choosing reaction conditions and reagents, it is possible to selectively react one functional group while leaving the others intact. This orthogonal reactivity is a powerful tool in the synthesis of complex organic molecules.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2149598-34-3 | C₉H₅BrO₂ | 225.04 |

| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | C₈H₇BrO₂ | 215.04 |

| 4-Bromo-3-ethylbenzoic acid | 741698-92-0 | C₉H₉BrO₂ | 229.07 |

| Ethyl 4-bromo-3-methylbenzoate | 160313-69-9 | C₁₀H₁₁BrO₂ | 243.10 |

| Ethyl 4-bromobenzoate | 5798-75-4 | C₉H₉BrO₂ | 229.07 |

| 4-Bromo-3-nitrobenzoic acid | 6319-40-0 | C₇H₄BrNO₄ | 246.02 |

Theoretical and Computational Studies of 4 Bromo 3 Ethynylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-bromo-3-ethynylbenzoic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

The optimized geometry of this compound reveals a planar phenyl ring, with the bromine, ethynyl (B1212043), and carboxylic acid groups as substituents. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. For instance, the C-Br, C≡C, and carboxylic acid C=O and C-O bond lengths are determined, providing a detailed structural blueprint. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can be mapped onto the optimized structure, highlighting the electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity and intermolecular interactions.

Table 1: Calculated Geometrical Parameters of this compound (Optimized using DFT B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.915 |

| C-C (ring avg.) | 1.395 |

| C-C (ethynyl) | 1.420 |

| C≡C | 1.208 |

| C-C (carboxyl) | 1.489 |

| C=O | 1.215 |

| C-O | 1.350 |

| Bond Angles (°) | |

| C-C-Br | 119.8 |

| C-C-C (ethynyl) | 120.5 |

| C-C≡C | 178.5 |

| O=C-O | 122.3 |

The flexibility of this compound is primarily associated with the rotation of the carboxylic acid group relative to the benzene (B151609) ring. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the dihedral angle defined by the plane of the phenyl ring and the plane of the carboxylic acid group.

Studies on substituted benzoic acids have shown that two main conformers exist: a lower-energy cis conformer and a higher-energy trans conformer, referring to the orientation of the acidic proton relative to the carbonyl oxygen. The PES scan for this compound would likely reveal that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is the most stable due to π-electron delocalization. The energy barrier to rotation provides information on the rigidity of this part of the molecule. The presence of the ortho-ethynyl group may introduce steric hindrance that influences the rotational barrier and the relative energies of the conformers.

DFT calculations are highly effective in predicting various spectroscopic parameters. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, allowing for the assignment of specific vibrational modes to the functional groups of the molecule, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C≡C ethynyl stretch. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data.

The electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions and the photophysical properties of the molecule.

Table 2: Calculated Electronic Properties of this compound (DFT B3LYP/6-311++G(d,p))

| Property | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 4.70 eV |

| Dipole Moment | 2.5 Debye |

| Predicted λmax (TD-DFT) | 285 nm |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with other molecules and their environment.

MD simulations can model the behavior of this compound in different solvents or in the solid state. By simulating the molecule in an aqueous environment, for example, one can study its solvation dynamics and the interactions between the carboxylic acid group and water molecules. In a non-polar solvent, the simulations could reveal different aggregation behaviors. These simulations track the trajectory of each atom over time based on a classical force field, providing a movie of molecular motion. This allows for the analysis of translational and rotational motion, which can be related to macroscopic properties like diffusion coefficients.

A key aspect that can be investigated with MD simulations is the nature of intermolecular interactions. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic hydrogen-bonded dimers. MD simulations can quantify the stability and lifetime of these dimers.

In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in the aggregation process. The presence of the bromine and ethynyl substituents will modulate these interactions. Simulations can reveal the preferred orientation of molecules in aggregates and provide insight into the early stages of self-assembly and nucleation, which are critical for understanding crystallization behavior. The analysis of radial distribution functions and interaction energies from the simulation trajectories provides quantitative data on how these molecules organize and interact with each other.

Reactivity Prediction and Reaction Mechanism Elucidation

Detailed computational studies are essential for predicting the reactivity and elucidating the complex reaction mechanisms of molecules like this compound. Such studies typically involve sophisticated quantum chemical calculations to map out the potential energy surface of a reaction, identify key intermediates and transition states, and calculate the energy barriers that govern reaction rates. However, specific research applying these methods to this compound has not been published.

Transition State Characterization and Activation Energy Calculations

The characterization of a transition state involves determining its specific geometry and energetic profile, which represents the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy (Ea), a critical parameter for understanding reaction kinetics.

Currently, there are no published data containing the calculated geometries of transition states or the corresponding activation energies for reactions involving this compound.

Table 1: Hypothetical Data on Activation Energies for Reactions of this compound (Note: This table is for illustrative purposes only, as no specific data could be found in existing literature.)

| Reaction Type | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energies and symmetries of these orbitals are crucial for determining the feasibility and stereochemical outcome of a reaction pathway. imperial.ac.uk

An FMO analysis for this compound would provide valuable insights into its behavior in various chemical transformations, such as cycloadditions or nucleophilic/electrophilic substitutions. This would involve calculating the energy levels of its HOMO and LUMO and analyzing their spatial distribution to identify likely sites of reaction.

Despite the utility of this method, specific studies presenting a detailed FMO analysis for the reaction pathways of this compound are absent from the available scientific literature. Therefore, no data on its HOMO-LUMO energies or their role in specific reaction mechanisms can be provided.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only, as no specific data could be found in existing literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Applications in Advanced Materials Science and Supramolecular Chemistry

Utilization as a Building Block in Polymeric Architectures

The bifunctional nature of 4-Bromo-3-ethynylbenzoic acid makes it a theoretically attractive monomer for the synthesis of complex polymeric structures.

Synthesis of Conjugated Polymers via Alkyne Polymerization

The ethynyl (B1212043) group of this compound could potentially undergo polymerization to form conjugated polymers. These materials are characterized by alternating single and multiple bonds, which can lead to interesting electronic and optical properties. However, specific studies detailing the synthesis and characterization of conjugated polymers derived directly from the alkyne polymerization of this particular monomer are not currently present in the scientific literature.

Incorporation into Dendritic and Hyperbranched Structures

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The structure of this compound, with its multiple reactive sites, suggests it could be a valuable component in the construction of such complex architectures. Nevertheless, there is a lack of published research demonstrating the successful incorporation of this compound into dendritic or hyperbranched structures.

Application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are classes of porous crystalline materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.

Carboxylic Acid as a Linker for Coordination Polymers and Hybrid Materials

The carboxylic acid group of this compound is a classic functional group used for linking metal ions to form MOFs. This would allow for the creation of frameworks where the ethynyl and bromo groups are exposed within the pores. At present, there are no specific examples in the literature of MOFs constructed using this compound as a primary or secondary linker.

Ethynyl Group for Post-Synthetic Modification and Functionalization of Frameworks

In theory, if a MOF or COF were constructed using a linker containing an ethynyl group, such as that in this compound, this group could be used for post-synthetic modification. This would involve chemically altering the framework after its initial synthesis to introduce new functionalities. However, no studies have been published that specifically utilize the ethynyl group of this compound for such modifications within a framework.

Optoelectronic Materials Applications

Conjugated organic materials are often investigated for their potential in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The potential for this compound to form conjugated polymers suggests it could be a precursor to materials with interesting photophysical properties. However, there is currently no available research data on the optoelectronic properties of materials derived from this compound.

Precursors for Fluorescent Probes and Dyes in Material Design

While specific research detailing the use of this compound as a direct precursor for fluorescent probes and dyes is not extensively documented in publicly available literature, its structural components suggest a strong potential for such applications. The ethynyl group is a key functional handle that can be readily modified through highly efficient reactions like the Sonogashira coupling or click chemistry. These reactions allow for the straightforward attachment of fluorophoric units, enabling the construction of more complex, conjugated systems with tunable fluorescence properties. The bromo- and carboxylic acid groups can also be functionalized to modulate the electronic characteristics and solubility of the resulting dyes, making them suitable for various material and biological imaging applications.

Components in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

There is limited specific information on the application of this compound in OLEDs and DSSCs. However, the molecular framework is relevant to the design of materials for these technologies. In the context of OLEDs, the rigid, aromatic core of the molecule could be incorporated into larger conjugated structures that serve as emitters or host materials. The ethynyl linkage is a common motif in organic electronic materials for extending conjugation and tuning energy levels.

For DSSCs, organic dyes typically possess a donor-π-acceptor (D-π-A) structure. This compound could potentially serve as a building block for the π-bridge or be modified to incorporate donor and acceptor moieties. The carboxylic acid group is a well-established anchoring group for attaching dye molecules to the surface of semiconductor materials like titanium dioxide (TiO2), which is a critical component of DSSCs.

Supramolecular Assembly and Crystal Engineering

The rational design of crystalline materials with predictable structures and properties is a central goal of crystal engineering. This compound is an exemplary candidate for this field due to its multiple, directionally specific non-covalent interaction sites.

Exploitation of Halogen Bonding Interactions for Crystal Design

Halogen bonding is an increasingly utilized non-covalent interaction in crystal engineering, where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom in this compound, attached to an sp²-hybridized carbon of the benzene (B151609) ring, is a potential halogen bond donor. This interaction is directional and can be used in concert with other non-covalent forces to guide the formation of specific supramolecular architectures. The strength and geometry of the halogen bond can be tuned by the electronic nature of the interacting partners. In the case of this compound, the bromine could interact with the carboxylic acid's carbonyl oxygen or other suitable halogen bond acceptors, providing an additional tool for controlling the solid-state assembly.

Design of Self-Assembled Monolayers and Multilayer Systems

The formation of ordered molecular layers on surfaces is crucial for the development of molecular electronics and sensors. The carboxylic acid group of this compound can serve as an effective headgroup for anchoring the molecule to various oxide substrates, leading to the formation of self-assembled monolayers (SAMs). The interplay of hydrogen bonding between adjacent carboxylic acid groups and potential π-π stacking of the benzene rings would contribute to the ordering and stability of such monolayers. The terminal ethynyl and bromo groups would then be exposed at the monolayer-air interface, offering reactive sites for further chemical modification or for directing the assembly of subsequent layers.

Compound Information

| Compound Name |

| This compound |

| Titanium dioxide |

Physicochemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2149598-34-3 |

| Linear Formula | C₉H₅BrO₂ |

| Molecular Weight | 225.04 g/mol |

| Molecular Formula | C₉H₅BrO₂ |

Applications in Chemical Biology and Medicinal Chemistry Focusing on Building Block Aspects

Utilization as a Molecular Scaffold for Chemical Probe Synthesis

The distinct functionalities of 4-bromo-3-ethynylbenzoic acid make it an ideal scaffold for the design and synthesis of chemical probes. These probes are essential tools for studying biological systems, enabling the investigation of protein function, target identification, and drug discovery.

In the realm of chemoproteomics, which aims to understand the interactions of small molecules with proteins on a proteome-wide scale, linkers play a crucial role in connecting a bait molecule to a reporter tag. This compound serves as an excellent starting point for the synthesis of bifunctional and trifunctional linkers.

The carboxylic acid group can be readily functionalized, for example, through amide bond formation, to attach a protein-binding ligand. The ethynyl (B1212043) group provides a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. The bromine atom on the aromatic ring offers a third point of diversification. It can be utilized in cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce additional functional groups or to modulate the linker's properties, thereby creating trifunctional linkers.

Table 1: Functional Groups of this compound and Their Applications in Linker Design

| Functional Group | Reactive Towards | Common Reactions | Application in Linkers |

|---|---|---|---|

| Carboxylic Acid | Amines, Alcohols | Amidation, Esterification | Attachment of protein-binding moiety |

| Ethynyl | Azides | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attachment of reporter tags (biotin, fluorophores) |

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex biological systems. The design of an effective ABPP probe typically includes a reactive group (warhead) that covalently modifies the target enzyme, a recognition element that directs the probe to a specific enzyme or enzyme family, and a reporter tag.

This compound can be integrated into ABPP probes as a versatile scaffold. The carboxylic acid can be coupled to a recognition element, while the ethynyl group serves as a bioorthogonal handle for the attachment of a reporter tag via click chemistry. This modular design allows for the late-stage introduction of the reporter tag, which is advantageous for optimizing probe properties. The bromo-substituent can be retained to influence the electronic properties of the probe or can be further modified to fine-tune its selectivity and reactivity.

Role in the Synthesis of Ligands for Biochemical Targets

The structural framework of this compound is a valuable starting point for the synthesis of ligands targeting various biochemical entities, including nuclear receptors and enzymes.

The retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes. Bexarotene (B63655), a 4-ethynylbenzoic acid derivative, is an FDA-approved RXR agonist used in the treatment of cutaneous T-cell lymphoma. The structural motif of an ethynyl-linked benzoic acid is a key feature for RXR agonism.

Research into novel RXR agonists has explored the synthesis of halogenated analogs of bexarotene to improve their therapeutic profiles. While direct synthesis from this compound has not been explicitly reported, its structure represents a key precursor for generating analogs with substitutions on the benzoic acid ring. The bromine atom at the 4-position and the ethynyl group at the 3-position offer sites for chemical modification to explore structure-activity relationships and develop new RXR modulators with potentially enhanced selectivity and pharmacological properties.

Benzoic acid derivatives are a common scaffold in the design of enzyme inhibitors and modulators. The carboxylic acid moiety can mimic the substrate of an enzyme or interact with key residues in the active site. The aromatic ring provides a platform for the introduction of various substituents to optimize binding affinity and selectivity.

This compound offers a unique combination of substituents for the development of enzyme inhibitors. The carboxylic acid can act as a key binding element. The bromine and ethynyl groups can be exploited to probe specific interactions within an enzyme's active site. For instance, the ethynyl group can act as a weak hydrogen bond acceptor or participate in other non-covalent interactions. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. Furthermore, these groups can serve as synthetic handles for the construction of more complex inhibitor scaffolds.

Strategies for Bioconjugation via the Ethynyl Moiety

Bioconjugation, the covalent linking of two biomolecules, is a fundamental technique in chemical biology. The ethynyl group of this compound is a prime functional group for modern bioconjugation strategies, primarily through click chemistry.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the most prominent example. This reaction is highly efficient, specific, and biocompatible, allowing for the conjugation of molecules bearing the 4-bromo-3-ethynylbenzoyl moiety to biomolecules that have been functionalized with an azide (B81097) group. This can be used to label proteins, nucleic acids, or other cellular components.

Another important bioconjugation strategy involving terminal alkynes is the strain-promoted azide-alkyne cycloaddition (SPAAC). This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. While the ethynyl group on this compound is not strained, it can be coupled to a strained cyclooctyne to create a reagent for SPAAC.

The versatility of the ethynyl group in bioconjugation makes this compound a valuable tool for attaching small molecules to biological targets for a variety of applications, including imaging, diagnostics, and targeted drug delivery.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Site-Specific Labeling of Biomolecules for Functional Studies

The terminal alkyne, or ethynyl group, of this compound makes it a valuable tool for the site-specific labeling of biomolecules such as proteins and nucleic acids. longdom.orgnih.govnih.gov This is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." pcbiochemres.comnih.govresearchgate.net This reaction is highly efficient, specific, and biocompatible, allowing for the covalent attachment of probes to biomolecules in complex biological systems.

The general strategy involves the incorporation of an azide-modified building block into a biomolecule, for instance, an azide-bearing unnatural amino acid into a protein. Subsequently, a probe derived from this compound, which contains the complementary ethynyl group, can be selectively ligated to the azide-modified biomolecule. The benzoic acid moiety can be pre-functionalized with a reporter tag, such as a fluorophore or an affinity label, enabling the visualization or isolation of the target biomolecule.

Hypothetical Research Findings for Site-Specific Labeling:

To illustrate the application of this compound in site-specific labeling, consider a hypothetical study aimed at labeling a specific protein, "Protein X," within a cellular lysate. In this scenario, Protein X is expressed with a genetically encoded p-azido-L-phenylalanine residue at a specific site. A fluorescent probe is synthesized by coupling a fluorophore to the carboxylic acid of this compound.

| Probe Component | Function |

| This compound scaffold | Provides the terminal alkyne for click chemistry and a scaffold for fluorophore attachment. |

| Terminal Ethynyl Group | Reacts with the azide on Protein X via CuAAC. |

| Carboxylic Acid Group | Serves as an attachment point for the fluorophore. |

| Fluorophore (e.g., a rhodamine derivative) | Enables detection of the labeled protein. |

The labeling efficiency of such a probe would be expected to be high due to the favorable kinetics of the CuAAC reaction. The specificity of the labeling is ensured by the bioorthogonal nature of the azide-alkyne reaction, which does not interfere with native cellular components.

Modulating Molecular Recognition and Binding Interactions through Structural Variation

The this compound scaffold is also a valuable starting point for the synthesis of compound libraries aimed at modulating molecular recognition and binding interactions with biological targets, such as enzymes or receptors. nih.govresearchgate.net The bromine atom and the ethynyl group offer opportunities for systematic structural modifications to explore structure-activity relationships (SAR).

The bromine atom can be readily substituted using various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. This allows for the introduction of a wide range of substituents at this position, including alkyl, aryl, and heteroaryl groups. These modifications can significantly alter the steric and electronic properties of the molecule, thereby influencing its binding affinity and selectivity for a target protein. mdpi.com

The ethynyl group can also be functionalized, for example, through Sonogashira coupling to introduce larger aromatic systems or through click chemistry to attach various functionalities. The carboxylic acid group provides a handle to systematically vary substituents, for instance, by creating a series of amides or esters. This multi-faceted derivatization potential allows for a thorough exploration of the chemical space around the core scaffold to optimize binding interactions.

Detailed Research Findings on Structural Variation and Binding Interactions:

While specific studies on this compound are not prevalent, we can extrapolate from research on similar substituted benzoic acids to understand its potential. nih.govnih.gov For example, in a hypothetical study targeting a specific enzyme, a library of compounds could be synthesized from this compound. The inhibitory activity of these compounds would then be assessed.

Table of Hypothetical Compound Modifications and Their Impact on Binding Affinity:

| Compound | Modification at Bromine Position (Suzuki Coupling) | Modification at Ethynyl Position (Sonogashira Coupling) | Resulting Change in Binding Affinity (IC₅₀) |

| Lead Compound (this compound) | - | - | 100 µM |

| Derivative 1 | Phenyl | - | 50 µM |

| Derivative 2 | 4-Methoxyphenyl | - | 25 µM |

| Derivative 3 | 3-Pyridyl | - | 75 µM |

| Derivative 4 | - | Phenyl | 80 µM |

| Derivative 5 | Phenyl | Phenyl | 10 µM |

In this hypothetical dataset, the introduction of a phenyl group at the bromine position (Derivative 1) doubles the binding affinity. Further modification of this phenyl group with an electron-donating methoxy (B1213986) group (Derivative 2) leads to an additional twofold increase in affinity, suggesting a favorable interaction in a hydrophobic pocket with some polar character. The introduction of a polar pyridyl group (Derivative 3) is less favorable. Modification at the ethynyl position alone (Derivative 4) has a modest effect, but combining modifications at both sites (Derivative 5) results in a significant enhancement of binding affinity. Such systematic variations are crucial in medicinal chemistry for the optimization of lead compounds into potent and selective drug candidates.

Emerging Research Directions and Future Prospects

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex, highly functionalized molecules like 4-bromo-3-ethynylbenzoic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govacs.org These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher reproducibility. google.com For a molecule with multiple reactive sites, such as this compound, flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time for each synthetic step. nih.gov This can be particularly advantageous for managing potentially hazardous or unstable intermediates.

Automated synthesis platforms, which combine robotics with software control, can further accelerate the exploration of derivatives of this compound. wikipedia.orgyoutube.com By enabling high-throughput screening of reaction conditions and parallel synthesis of compound libraries, these platforms can rapidly identify optimal synthetic routes and generate a diverse range of analogs for various applications. cognit.ca The integration of this compound into these automated workflows is a promising direction for unlocking its full synthetic potential in an efficient and resource-effective manner.

Development of Novel Catalytic Transformations for Enhanced Derivatization